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Core Summary
The HAP-1 cell line is a near-haploid human cell line that has become an invaluable tool in

genetics, drug discovery, and functional genomics. Derived from the KBM-7 cell line, which

originated from a patient with chronic myeloid leukemia, HAP-1 cells offer a unique advantage

for genetic studies due to their single set of chromosomes for most of the genome.[1][2] This

characteristic allows for the direct phenotypic expression of recessive mutations, making them

an ideal model for gene editing, particularly with CRISPR-Cas9 technology. This guide provides

a comprehensive overview of the HAP-1 cell line, including its origin, characteristics, and key

experimental protocols.

Origin and Development
The HAP-1 cell line was derived from the KBM-7 cell line, which was established from a 39-

year-old male patient with chronic myeloid leukemia (CML) in its blast crisis phase.[1] The

parental KBM-7 cell line is near-haploid but is disomic for chromosome 8 and contains a 30-

megabase fragment of chromosome 15 translocated to chromosome 19. HAP-1 cells were

subsequently derived from KBM-7 and have lost the disomy of chromosome 8, making them

"more haploid" than their parental line.[3] However, they retain the Philadelphia chromosome (a

translocation between chromosomes 9 and 22, t(9;22)) characteristic of CML and the

chromosome 15 fragment.[1][4] A fully haploid version of the HAP-1 cell line, termed eHAP, has

also been generated by excising the remaining disomic region of chromosome 15 using

CRISPR-Cas9.[1]
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Key Characteristics and Quantitative Data
HAP-1 cells possess a unique set of characteristics that make them a powerful research tool.

They grow as an adherent monolayer and are amenable to transfection and single-cell cloning.

[5]

Morphological and Growth Characteristics
Characteristic Description Reference

Morphology Fibroblast-like, adherent [3]

Doubling Time

Approximately 12-16 hours or

around 48 hours. This variation

may depend on culture

conditions and passage

number.

[1][6]

Ploidy Near-haploid [1]

Genetic Characteristics
| Characteristic | Description | Reference | | :--- | :--- | | Karyotype | Near-haploid with a

Philadelphia chromosome (t(9;22)) and a fragment of chromosome 15 on chromosome 19. |[1]

[4] | | Genetic Stability | HAP-1 cells are karyotypically stable for at least 20 passages.

Spontaneous diploidization can occur, with rates ranging from 2% to 35% between passages

10 and 35. Diploid cells may have a growth advantage and can overtake the culture at higher

passage numbers. |[1][4][7] |

Protein Expression Profile
A proteogenomic analysis of the HAP-1 cell line has identified over 10,000 proteins, providing a

rich dataset for understanding its molecular landscape.[8][9] This comprehensive protein

expression profile makes HAP-1 cells a valuable model for studying a wide range of cellular

processes.

Experimental Protocols
Cell Culture of HAP-1 Cells
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Materials:

HAP-1 cells

Iscove's Modified Dulbecco's Medium (IMDM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin (Pen-Strep)

0.05% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks or plates

Incubator (37°C, 5% CO2)

Protocol:

Media Preparation: Prepare complete growth medium by supplementing IMDM with 10%

FBS and 1% Pen-Strep.

Thawing Cells:

Quickly thaw the cryovial of HAP-1 cells in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth

medium.

Transfer the cell suspension to a T75 flask.

Incubate at 37°C with 5% CO2.
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Passaging Cells:

When cells reach 70-80% confluency, aspirate the medium.

Wash the cells once with PBS.

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells

detach.

Add 5-7 mL of complete growth medium to inactivate the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask

containing pre-warmed complete growth medium.

Incubate at 37°C with 5% CO2.

Freezing Cells:

Follow steps 1-4 of the passaging protocol.

After centrifugation, resuspend the cell pellet in a cryopreservation medium (e.g., 90%

FBS, 10% DMSO).

Aliquot the cell suspension into cryovials.

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

Transfer the vials to liquid nitrogen for long-term storage.

CRISPR-Cas9 Gene Editing in HAP-1 Cells
Materials:

HAP-1 cells

Cas9 nuclease expression vector (e.g., pX459)
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Single guide RNA (sgRNA) expression vector

Transfection reagent (e.g., Lipofectamine)

Puromycin (if using a selection marker)

Genomic DNA extraction kit

PCR reagents

Sanger sequencing reagents

Protocol:

sgRNA Design and Cloning:

Design sgRNAs targeting the gene of interest using online tools (e.g., CHOPCHOP).

Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

Clone the annealed oligonucleotides into a suitable sgRNA expression vector.

Transfection:

Seed HAP-1 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

Co-transfect the Cas9 and sgRNA expression vectors using a suitable transfection reagent

according to the manufacturer's instructions.

Selection (if applicable):

If using a vector with a selection marker like puromycin resistance, add the appropriate

concentration of puromycin to the culture medium 24-48 hours post-transfection.

Maintain selection for 2-3 days to enrich for transfected cells.

Clonal Isolation:
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After selection (or 48-72 hours post-transfection for non-selection methods), harvest the

cells.

Perform serial dilutions to seed single cells into individual wells of a 96-well plate.

Allow single colonies to grow for 1-2 weeks.

Genotyping:

When colonies are large enough, expand a portion of each clone for genomic DNA

extraction.

Use the remaining cells to establish a master plate.

Perform PCR to amplify the genomic region targeted by the sgRNA.

Sequence the PCR products using Sanger sequencing to identify clones with desired

mutations (insertions, deletions, or substitutions).

Expansion and Validation:

Expand the clones with the desired genotype.

Further validate the knockout or knock-in at the protein level using Western blotting or

other relevant functional assays.

Signaling Pathways and Experimental Workflows
WNT Signaling Pathway in HAP-1 Cells
HAP-1 cells have been utilized to study the canonical WNT signaling pathway.[2][10] The near-

haploid nature of these cells facilitates the genetic dissection of this complex pathway. In the

absence of a WNT ligand, β-catenin is phosphorylated by a destruction complex (comprising

APC, Axin, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon

WNT binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is

inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene

expression.
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Canonical WNT Signaling Pathway

Type I Interferon (IFN) Response Pathway
HAP-1 cells have also been employed to investigate the type I interferon (IFN) response, a

critical component of the innate immune system against viral infections.[1] Upon viral

recognition, cells produce type I IFNs (e.g., IFN-α, IFN-β), which bind to the IFNAR receptor
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complex. This binding activates the JAK-STAT signaling cascade, leading to the formation of

the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). ISGF3 then translocates to

the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs),

which collectively establish an antiviral state.

Extracellular Cell Membrane

Cytoplasm

Nucleus

Type I IFN IFNAR

JAK1Activation

TYK2

Activation

STAT1

Phosphorylation

STAT2

Phosphorylation

ISGF3 Complex

IRF9

Interferon-Stimulated
Genes (ISGs)

Transcription Antiviral State

Click to download full resolution via product page

Type I Interferon Response Pathway

Experimental Workflow for CRISPR-Cas9 Knockout in
HAP-1 Cells
The following diagram illustrates a typical workflow for generating a gene knockout in HAP-1
cells using CRISPR-Cas9.
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CRISPR-Cas9 Knockout Workflow in HAP-1 Cells
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Applications in Research
The unique characteristics of the HAP-1 cell line have led to its widespread use in various

research areas:

Functional Genomics: The haploid nature of HAP-1 cells allows for efficient genome-wide

forward and reverse genetic screens to identify genes involved in specific biological

processes.[1]

Drug Discovery and Target Validation: HAP-1 cells are a valuable tool for identifying and

validating novel drug targets, as the effect of a compound on a single-copy gene is not

masked by a second allele.

Disease Modeling: The ease of genetic manipulation in HAP-1 cells facilitates the creation of

models for human genetic diseases, allowing for the study of disease mechanisms and the

testing of potential therapies.

Antibody Validation: HAP-1 knockout cell lines serve as excellent negative controls for

antibody validation, ensuring the specificity of an antibody for its target protein.[6]

Conclusion
The HAP-1 cell line represents a powerful and versatile tool for modern biological research. Its

near-haploid genome, combined with its ease of culture and amenability to genetic

modification, makes it an ideal system for a wide range of applications, from fundamental

studies of gene function to the development of novel therapeutics. This guide provides

researchers with the essential information and protocols needed to effectively utilize this

valuable resource.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020200/
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://horizondiscovery.com/en/blog/2024/frequent-questions-hap-1-cell-origins
https://www.benchchem.com/product/b12388784?utm_src=pdf-body
https://www.benchchem.com/product/b12388784?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC
[pmc.ncbi.nlm.nih.gov]

2. Comparative genetic screens in human cells reveal new regulatory mechanisms in WNT
signaling - PMC [pmc.ncbi.nlm.nih.gov]

3. journals.biologists.com [journals.biologists.com]

4. Chromosomal instability (CIN) in HAP1 cell lines revealed by multiplex fluorescence in situ
hybridisation (M-FISH) - PMC [pmc.ncbi.nlm.nih.gov]

5. HAP1 knockout cell lines [horizondiscovery.com]

6. Frequently asked questions about HAP1 cell origins [horizondiscovery.com]

7. Efficient and crucial quality control of HAP1 cell ploidy status - PMC
[pmc.ncbi.nlm.nih.gov]

8. Proteogenomic Analysis to Identify Missing Proteins from Haploid Cell Lines - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. uniprot.org [uniprot.org]

10. elifesciences.org [elifesciences.org]

To cite this document: BenchChem. [HAP-1 Cell Line: An In-depth Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388784#hap-1-cell-line-origin-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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